molecular formula C7H15NO2 B6230481 ethyl 2-(aminomethyl)butanoate CAS No. 34741-24-7

ethyl 2-(aminomethyl)butanoate

Cat. No. B6230481
CAS RN: 34741-24-7
M. Wt: 145.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(aminomethyl)butanoate, also known as ethyl 2-aminobutyrate, is an organic compound that is used in a variety of scientific experiments and applications. It is a colorless liquid with a sweet, fruity odor and a melting point of -78°C. This compound is synthesized from ethyl butyrate, an aliphatic ester, and ammonia. It is used in a variety of scientific research applications, and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Ethyl 2-(aminomethyl 2-(aminomethyl)butanoate)butanoate is used in a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of polymers and in the manufacture of cosmetics and fragrances. Additionally, this compound 2-(aminomthis compound)butanoate is used in the synthesis of amino acids and peptides, and in the study of enzyme kinetics.

Mechanism of Action

The mechanism of action of ethyl 2-(aminomethyl)butanoate 2-(aminomthis compound)butanoate is not well understood. It is believed that the compound acts as an inhibitor of enzymes involved in the synthesis of proteins, nucleic acids, and other cellular components. Additionally, it has been suggested that the compound may act as a chelator of metal ions, which could be beneficial in the study of enzyme kinetics.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 2-(aminomthis compound)butanoate are not well understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in the synthesis of proteins, nucleic acids, and other cellular components. Additionally, the compound may act as a chelator of metal ions, and may have anti-inflammatory and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-(aminomethyl)butanoate 2-(aminomthis compound)butanoate in lab experiments include its low melting point and its sweet, fruity odor. Additionally, the compound is relatively inexpensive and easy to synthesize. The main limitation of using this compound 2-(aminomthis compound)butanoate in lab experiments is that its mechanism of action is not well understood, and its biochemical and physiological effects are not well understood.

Future Directions

Future research into ethyl 2-(aminomethyl)butanoate 2-(aminomthis compound)butanoate could focus on its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, research could focus on its potential use in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Finally, research could focus on its potential use in the study of enzyme kinetics and its potential anti-inflammatory and anti-bacterial properties.

Synthesis Methods

Ethyl 2-(aminomethyl 2-(aminomethyl)butanoate)butanoate is synthesized from this compound butyrate, an aliphatic ester, and ammonia. This reaction is catalyzed by acid, and the product is this compound 2-(aminomthis compound)butanoate. The reaction is as follows:
CH3CH2CH2CO2C2H5 + NH3 → CH3CH2CH2CO2NHCH2CH3 + H2O
The reaction is exothermic, and the product is a colorless liquid with a sweet, fruity odor and a melting point of -78°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 2-(aminomethyl)butanoate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Ethyl acetoacetate", "Formaldehyde", "Ammonia", "Butyl lithium", "Bromoethane", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with formaldehyde and ammonia in the presence of butyl lithium to form ethyl 2-(aminomethyl)acetoacetate.", "Step 2: Ethyl 2-(aminomethyl)acetoacetate is reacted with bromoethane in the presence of sodium borohydride to form ethyl 2-(aminomethyl)butanoate.", "Step 3: The product is purified by acid-base extraction using hydrochloric acid and sodium hydroxide, followed by recrystallization from ethanol and diethyl ether." ] }

CAS RN

34741-24-7

Molecular Formula

C7H15NO2

Molecular Weight

145.2

Purity

95

Origin of Product

United States

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